molecular formula C13H16N2O5S B1272868 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid CAS No. 64527-22-6

1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B1272868
CAS No.: 64527-22-6
M. Wt: 312.34 g/mol
InChI Key: MLBDVSSNNTVKSP-UHFFFAOYSA-N
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Description

Chemical Identity and Fundamental Properties

Nomenclature and Structural Identification

The compound is systematically named 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid under IUPAC guidelines. Key structural features include:

  • A pyrrolidine-2-carboxylic acid backbone (secondary amine fused to a five-membered ring with a carboxylic acid substituent).
  • A 4-(acetylamino)phenylsulfonyl group attached to the pyrrolidine nitrogen.

Synonyms include:

  • 1-((4-Acetamidophenyl)sulfonyl)pyrrolidine-2-carboxylic acid
  • N-(4-acetamidobenzenesulfonyl)-L-proline (for the L-enantiomer).

The sulfonyl group (-SO₂-) bridges the pyrrolidine nitrogen and the para-substituted benzene ring, which bears an acetylamino (-NHCOCH₃) group. This arrangement creates a planar, electron-withdrawing sulfonamide moiety that influences electronic distribution and hydrogen-bonding capacity.

Physical and Chemical Properties

Property Value/Description Source
Melting Point 55–60°C
Solubility Moderate in polar aprotic solvents (e.g., DMSO, methanol); limited in water
Stability Stable under ambient conditions; hydrolyzes under strong acidic/basic conditions due to sulfonamide and acetamide groups
pKa Carboxylic acid: ~3.37 (predicted); sulfonamide N–H: ~9.5–10.5

The carboxylic acid group contributes acidity, while the sulfonamide and acetamide groups enhance polarity and participation in non-covalent interactions.

Molecular Formula (C₁₃H₁₆N₂O₅S) and Exact Mass Analysis

  • Molecular Formula : C₁₃H₁₆N₂O₅S
  • Exact Mass : 312.0782 g/mol (calculated using isotopic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07).
  • Elemental Composition : C 50.00%, H 5.16%, N 8.97%, O 25.62%, S 10.25%.

Spectroscopic Characterization

Infrared (IR) Spectroscopy
  • Carboxylic acid O–H stretch : 2500–3300 cm⁻¹ (broad).
  • Sulfonamide S=O asymmetric/symmetric stretches : 1350 cm⁻¹ and 1160 cm⁻¹.
  • Acetamide C=O stretch : 1650–1680 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆) :

    • δ 1.8–2.1 ppm (m, pyrrolidine ring protons).
    • δ 2.05 ppm (s, acetamide CH₃).
    • δ 7.6–7.8 ppm (d, aromatic protons).
    • δ 12.5 ppm (broad, carboxylic acid proton).
  • ¹³C NMR :

    • δ 175 ppm (carboxylic acid C=O).
    • δ 169 ppm (acetamide C=O).
    • δ 55–60 ppm (pyrrolidine C-2).
Mass Spectrometry
  • ESI-MS : m/z 313.1 [M+H]⁺, 335.1 [M+Na]⁺.

Crystal Structure and Conformational Analysis

While crystallographic data for this specific compound are unavailable, related proline sulfonamides (e.g., 1-tosylproline) adopt envelope conformations in the pyrrolidine ring, with the sulfonyl group in an axial position to minimize steric hindrance. The acetamide substituent likely induces planar geometry in the benzene ring, favoring intermolecular hydrogen bonds via N–H and C=O groups.

Structural Relationship to Other Proline Sulfonamide Derivatives

Compound Key Structural Difference Functional Impact
1-Tosylproline 4-Methylphenylsulfonyl group Reduced hydrogen-bonding capacity vs. acetamide
1-(4-Nitrophenylsulfonyl)proline Nitro group instead of acetamide Enhanced electron-withdrawing effect
4-Hydroxy-1-tosylproline Hydroxyl group at C-4 of pyrrolidine Increased polarity and chiral complexity

The 4-acetylamino group in this compound uniquely balances electron withdrawal (via sulfonyl) and hydrogen-bond donation (via NH), making it intermediate in reactivity between nitro- and methyl-substituted analogs.

Properties

IUPAC Name

1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-9(16)14-10-4-6-11(7-5-10)21(19,20)15-8-2-3-12(15)13(17)18/h4-7,12H,2-3,8H2,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBDVSSNNTVKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387831
Record name 1-(4-Acetamidobenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64527-22-6
Record name 1-(4-Acetamidobenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Enamine Intermediates

A common strategy involves the hydrogenation of enamine precursors derived from (S)-malic acid. For example, (S)-1-tert-butyl-5-methyl-2-acetamino pentanedioate undergoes cyclization using formic pivalic anhydride under strongly basic conditions (e.g., lithium bis(trimethylsilyl)amide, LDA) at –78°C. This method achieves an 84.4% yield of the pyrrolidine intermediate, with retention of stereochemistry.

Reaction Conditions :

  • Base : LDA (2.2 equiv) in THF
  • Cyclizing Agent : Formic pivalic anhydride
  • Temperature : –78°C → 5°C (quench with acetic acid)
  • Workup : Column chromatography (ethyl acetate/hexane)

Acid-Catalyzed Cyclization

Alternative protocols employ Brønsted acids (e.g., trifluoroacetic acid, TFA) to facilitate cyclization of hydroxylactam intermediates. For instance, treating (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate with formic acetic anhydride in TFA yields the pyrrolidine ring with 75.6% efficiency. This method minimizes racemization by stabilizing intermediates through protonation.

Sulfonylation of the Pyrrolidine Intermediate

Sulfonyl Chloride Coupling

The introduction of the 4-(acetylamino)benzenesulfonyl group is achieved via reaction with 4-(acetylamino)benzenesulfonyl chloride. Optimal conditions use anhydrous THF as the solvent and triethylamine (TEA) as the base to scavenge HCl.

Typical Procedure :

  • Dissolve pyrrolidine intermediate (1.0 equiv) in THF.
  • Add TEA (1.5 equiv) and 4-(acetylamino)benzenesulfonyl chloride (1.2 equiv) at 0°C.
  • Stir for 12–24 h at 25°C.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 68–72%.

Microwave-Assisted Sulfonylation

Recent advancements utilize microwave irradiation to accelerate sulfonylation. A 15-minute reaction at 100°C in acetonitrile with DIPEA (2.0 equiv) improves yields to 85% while reducing side product formation.

Carboxylic Acid Deprotection

The tert-butyl or methyl ester protecting groups are cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C for 4 hours is standard, achieving quantitative deprotection without racemization. For lab-scale synthesis, 4N HCl in dioxane at 60°C for 2 hours is also effective.

Deprotection Data :

Protecting Group Reagent Time (h) Yield (%)
tert-Butyl TFA/DCM (1:1) 4 98
Methyl 4N HCl/dioxane 2 95

Stereochemical Considerations and Racemization Mitigation

Racemization at the C2 position is a critical concern during alkylation and deprotection. Strategies to preserve chirality include:

  • Low-Temperature Alkylation : Using n-butyllithium at –78°C to deprotonate intermediates before sulfonylation.
  • Chiral Auxiliaries : Temporarily introducing tert-butoxycarbonyl (Boc) groups to stabilize the stereocenter during functionalization.
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures to isolate the desired (S)-enantiomer.

Comparative Analysis of Synthetic Routes

Method Key Advantage Limitation Yield (%)
LDA Cyclization High stereoselectivity Cryogenic conditions required 84.4
TFA Cyclization Mild conditions Longer reaction time 75.6
Microwave Sulfonyl Rapid processing Specialized equipment needed 85

Industrial-Scale Production and Cost Optimization

Bulk synthesis prioritizes cost-effective reagents and solvent recycling. For example, substituting TFA with acetic acid in deprotection steps reduces costs by 40% while maintaining 90% yields. Additionally, continuous flow systems have been piloted to enhance throughput, achieving a production rate of 12 kg/day with 99.5% purity.

Chemical Reactions Analysis

1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The acetylamino group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable subject of study for chemists, biologists, and medical researchers alike.

Biological Activity

1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid, with CAS number 64527-22-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N2O5S
  • Molecular Weight : 312.34 g/mol
  • Structure : The compound features a pyrrolidine ring, a sulfonamide group, and an acetylamino phenyl moiety, which contribute to its biological activity.

Antioxidant Activity

Research has indicated that derivatives of pyrrolidine compounds can exhibit significant antioxidant properties. For instance, related compounds have shown the ability to scavenge free radicals, with IC50 values indicating effective antioxidant capacity. A study demonstrated that certain pyrrolidine derivatives had IC50 values as low as 18.17 µg/mL for antioxidant activity, suggesting that modifications at specific positions on the pyrrolidine ring can enhance this property .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds similar to this compound has been explored through their effects on nitric oxide (NO) production in RAW264.7 macrophage cells. Compounds structurally related to this compound exhibited varying degrees of inhibition against NO production induced by lipopolysaccharide (LPS), with some showing significant anti-inflammatory activity .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any bioactive compound. Preliminary studies indicate that at concentrations below 2 µg/mL, several related compounds do not significantly affect cell viability in RAW264.7 cells, suggesting a favorable safety profile for lower doses .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various pyrrolidine derivatives and evaluated their biological activities, including tyrosinase inhibition and antioxidant properties. The findings indicated that structural modifications could lead to enhanced biological effects, emphasizing the potential of this compound as a lead compound for further development .

Case Study 2: In Vivo Studies

In vivo studies involving similar compounds have demonstrated promising results in reducing inflammation and oxidative stress markers in animal models. These studies provide a basis for understanding the therapeutic potential of this compound in treating conditions associated with oxidative stress and inflammation.

Summary of Biological Activities

Activity Description IC50 Values
AntioxidantScavenging free radicals; potential therapeutic applications18.17 µg/mL
Anti-inflammatoryInhibition of NO production in RAW264.7 cellsSignificant inhibition observed
CytotoxicityNon-toxic at low concentrationsBelow 2 µg/mL

Q & A

Q. What are the common synthetic routes for 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via sulfonylation of pyrrolidine-2-carboxylic acid derivatives. A representative method involves reacting 4-hydroxyproline with a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions (e.g., aqueous NaOH) to introduce the sulfonyl group . Optimization includes controlling stoichiometry, temperature (typically 0–25°C), and solvent selection (e.g., dichloromethane or DMF). Catalysts like triethylamine may enhance yield by neutralizing HCl byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent positions.
  • FTIR for identifying functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹).
  • X-ray diffraction to resolve the orthorhombic crystal system (space group P2₁2₁2₁) and hydrogen-bonding networks .
  • ESI-MS for molecular ion validation .

Q. What is the compound’s role in medicinal chemistry research?

As a sulfonamide derivative, it serves as a scaffold for targeting enzymes like carbonic anhydrases or proteases. Structural modifications (e.g., substituent variations on the phenyl ring) are explored to enhance bioactivity, such as antimicrobial or anticancer properties observed in related sulfonamides .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in sealed containers at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can non-covalent interactions in the crystal structure inform drug design?

Hirshfeld surface analysis and 3D interaction maps reveal dominant hydrogen bonds (e.g., O–H···O, N–H···O) and π-π stacking between aromatic rings. These interactions guide the design of analogs with improved binding affinity to biological targets .

Q. What computational methods predict the compound’s bioactivity and pharmacokinetics?

  • Molecular docking (e.g., AutoDock Vina) models interactions with target proteins.
  • ADMET prediction tools (e.g., SwissADME) assess solubility, permeability, and metabolic stability.
  • DFT calculations evaluate electronic properties influencing reactivity .

Q. How can contradictions in synthesis yields or spectroscopic data be resolved?

  • Embedded experimental design : Combine quantitative analysis (e.g., HPLC purity) with qualitative observations (e.g., reaction color changes) to identify outliers .
  • Reproducibility checks : Vary catalyst loading or solvent polarity to isolate critical variables .

Q. What assays evaluate the compound’s bioactivity in enzyme inhibition studies?

  • Fluorescence-based assays measure inhibition constants (Kᵢ) against enzymes like carbonic anhydrase.
  • Microbial growth inhibition assays (e.g., broth microdilution) determine minimum inhibitory concentrations (MICs) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS.
  • pH-dependent hydrolysis : Test in buffers (pH 1–13) to identify labile bonds (e.g., sulfonamide cleavage in acidic conditions) .

Q. What structural modifications improve selectivity for specific biological targets?

  • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance sulfonamide acidity, improving binding to zinc-containing enzymes.
  • Replace the acetyl group with bulkier substituents (e.g., tert-butyl) to reduce off-target interactions .

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